![molecular formula C10H8N4 B1459865 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2095410-75-4](/img/structure/B1459865.png)
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
Scientific Research Applications
Aggregation-Induced Emission (AIE)
This compound has been utilized in the development of Aggregation-Induced Emission Luminogens . These are materials that exhibit enhanced emission in the aggregated state and are of great interest for their photophysical properties . The positional isomerization of the pyridine ring in such compounds can significantly affect their molecular configuration and conjugation, leading to different photophysical behaviors. This makes them potential candidates for organic photoelectronic devices like non-doped organic light-emitting diodes (OLEDs) .
Anti-Fibrosis Activity
In medicinal chemistry, the pyrimidine moiety, which is structurally related to the compound , has been employed in the design of structures with anti-fibrotic activity . Novel derivatives have been synthesized and evaluated against fibrosis, indicating that similar compounds could be developed into new anti-fibrotic drugs. This highlights the potential of “2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile” in the treatment and management of fibrotic diseases .
Safety And Hazards
While specific safety and hazard information for “2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-(3-pyridin-4-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-4-8-14-7-3-10(13-14)9-1-5-12-6-2-9/h1-3,5-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWKEXAOFVJTNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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